

Spectral Analysis of 2-amino-N-benzylacetamide hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *2-amino-N-benzylacetamide*
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of **2-amino-N-benzylacetamide hydrochloride** (CAS No. 20432-97-7). The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of a solid organic compound.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for **2-amino-N-benzylacetamide hydrochloride**, the following data is predicted based on the known spectral properties of its constituent functional groups and structurally similar compounds.

Predicted ^1H NMR (Proton NMR) Data

Solvent: DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.0	Broad Singlet	1H	Amide N-H
~8.3	Broad Singlet	3H	Ammonium -NH ₃ ⁺
~7.2 - 7.4	Multiplet	5H	Aromatic CH
~4.3	Doublet	2H	Benzyl CH ₂ -N
~3.8	Singlet	2H	α -CH ₂ -C=O

Predicted ¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Carbon Type	Assignment
~168	Carbonyl	C=O
~138	Aromatic	Quaternary Ar-C
~128.5	Aromatic	Ar-CH
~127.8	Aromatic	Ar-CH
~127.3	Aromatic	Ar-CH
~42.5	Aliphatic	Benzyl -CH ₂ -
~41.0	Aliphatic	α -CH ₂ -

Predicted IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3200 - 3000	Strong, Broad	N-H stretch (amide and ammonium)
~3100 - 3000	Medium	Aromatic C-H stretch
~2900 - 2800	Medium	Aliphatic C-H stretch
~1670	Strong	C=O stretch (Amide I)
~1550	Strong	N-H bend (Amide II)
~1495, 1455	Medium	Aromatic C=C stretch

Predicted MS (Mass Spectrometry) Data

m/z	Ion
165.10	[M+H] ⁺ (of free base)
106.06	[C ₇ H ₈ N] ⁺
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-amino-N-benzylacetamide hydrochloride** in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[\[1\]](#) The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[\[1\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz).[\[2\]](#)
- Data Acquisition:

- For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like **2-amino-N-benzylacetamide hydrochloride**, the thin solid film or KBr pellet method is typically employed.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Thin Solid Film Method:
 - Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[\[3\]](#)
 - Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[\[3\]](#)
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[3\]](#)
 - Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[3\]](#)
- KBr Pellet Method:
 - Grind a small amount of the solid sample with dry potassium bromide (KBr).[\[4\]](#)
 - Press the mixture under high pressure to form a thin, transparent disk.[\[4\]](#)
 - Place the disk in the spectrometer to obtain the spectrum.

Mass Spectrometry (MS)

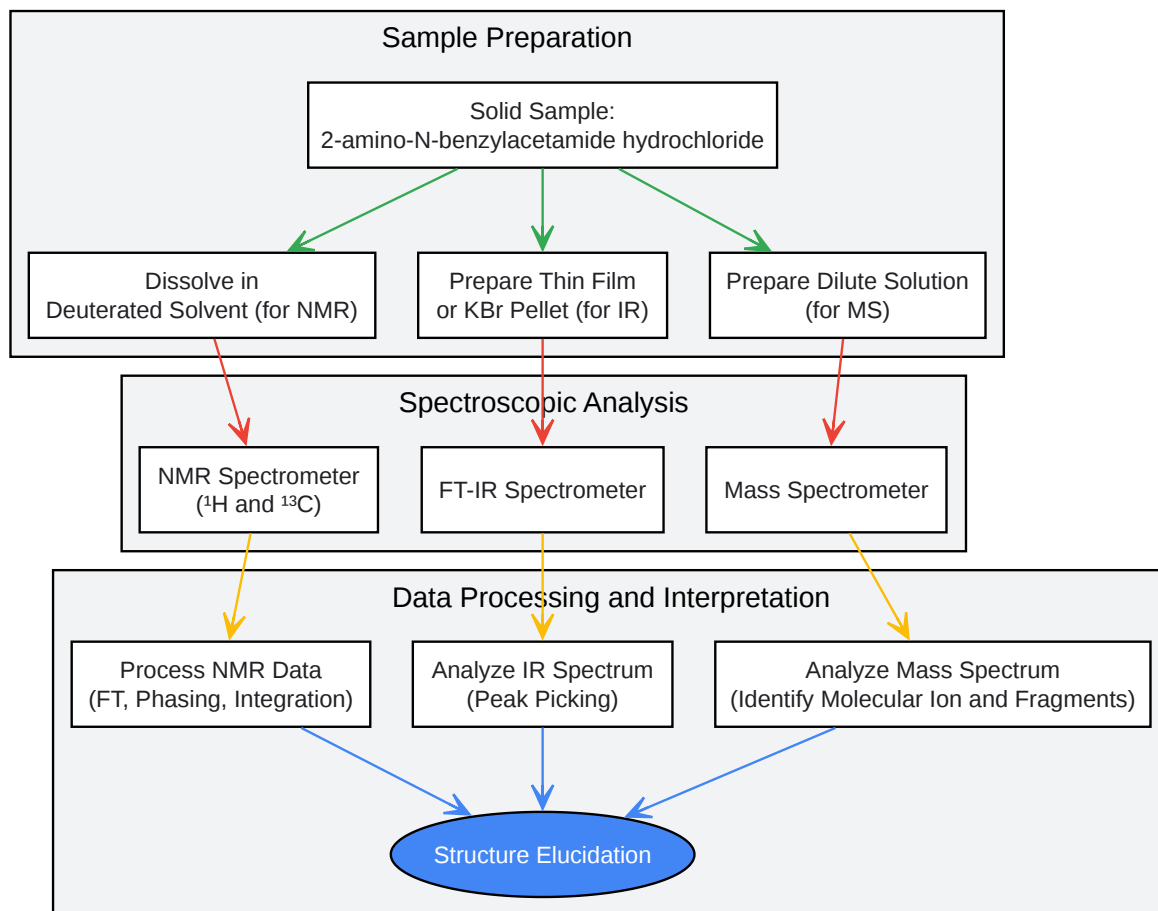
- Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer.[\[6\]](#) For a molecule like **2-amino-N-benzylacetamide hydrochloride**, a soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the

molecular ion.^[7] Electron Ionization (EI) can also be used, which would result in more fragmentation.^[6]^[7]

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[6]
- Detection: A detector counts the ions at each m/z value, generating the mass spectrum.^[6]
- Calibration: The m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.^[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound.



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Workflow for the spectral analysis of a solid organic compound.

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